Ethyl 4-methoxybenzoate

Descripción

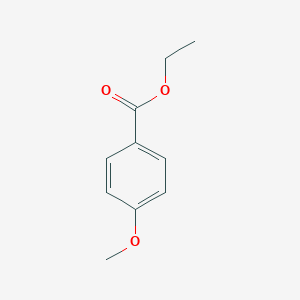

Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 4-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-3-13-10(11)8-4-6-9(12-2)7-5-8/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHUODBDRWMIBQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4059099 | |

| Record name | Benzoic acid, 4-methoxy-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, colourless oily liquid with a light, fruity-floral, anise-like odour | |

| Record name | Ethyl p-anisate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032640 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Ethyl p-anisate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/769/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

263.00 to 270.00 °C. @ 760.00 mm Hg | |

| Record name | Ethyl p-anisate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032640 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | Ethyl p-anisate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/769/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.101-1.105 | |

| Record name | Ethyl p-anisate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/769/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

94-30-4 | |

| Record name | Ethyl 4-methoxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl anisate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 4-methoxybenzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4160 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-methoxy-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 4-methoxy-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl anisate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.110 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL P-ANISATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KJ95H2S7NM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl p-anisate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032640 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

7 - 8 °C | |

| Record name | Ethyl p-anisate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032640 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Ethyl 4-methoxybenzoate: A Comprehensive Technical Guide

CAS Number: 94-30-4

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 4-methoxybenzoate (B1229959), a versatile aromatic ester with applications in the fragrance, flavor, and pharmaceutical industries. This document consolidates key physicochemical data, spectroscopic information, detailed experimental protocols, and insights into its potential role in drug discovery and development.

Physicochemical Properties

Ethyl 4-methoxybenzoate is a colorless to pale yellow liquid with a characteristic sweet, fruity, and anise-like odor.[1][2] It is soluble in organic solvents and oils but insoluble in water.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 94-30-4 | [4] |

| Molecular Formula | C₁₀H₁₂O₃ | [4] |

| Molecular Weight | 180.20 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Melting Point | 7-8 °C | [4] |

| Boiling Point | 263 °C (at 760 mmHg), 142-143 °C (at 12 mmHg) | [4] |

| Density | 1.103 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.524 | |

| Solubility | Insoluble in water; soluble in organic solvents and oils | [3] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹H NMR Spectral Data of this compound (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment | Reference(s) |

| 8.00 | d | 8.8 | 2H | Aromatic (ortho to -COOEt) | [5] |

| 6.91 | d | 8.8 | 2H | Aromatic (ortho to -OCH₃) | [5] |

| 4.34 | q | 7.1 | 2H | -OCH₂CH₃ | [5] |

| 3.84 | s | - | 3H | -OCH₃ | [5] |

| 1.38 | t | 7.1 | 3H | -OCH₂CH₃ | [5] |

Table 3: ¹³C NMR Spectral Data of this compound (CDCl₃)

| Chemical Shift (δ) ppm | Assignment | Reference(s) |

| 166.29 | C=O | [5] |

| 163.11 | Aromatic C-O | [5] |

| 131.42 | Aromatic CH (ortho to -COOEt) | [5] |

| 122.77 | Aromatic C-COOEt | [5] |

| 113.41 | Aromatic CH (ortho to -OCH₃) | [5] |

| 60.55 | -OCH₂CH₃ | [5] |

| 55.30 | -OCH₃ | [5] |

| 14.30 | -OCH₂CH₃ | [5] |

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound shows a molecular ion peak at m/z 180, corresponding to its molecular weight.

Table 4: Key Mass Spectrometry Fragments for this compound

| m/z | Relative Intensity (%) | Putative Fragment |

| 180 | 30.0 | [M]⁺ |

| 152 | 17.6 | [M - C₂H₄]⁺ |

| 135 | 100.0 | [M - OCH₂CH₃]⁺ |

| 107 | 7.6 | [M - COOEt]⁺ |

| 92 | 9.7 | [C₆H₄O]⁺ |

| 77 | 13.1 | [C₆H₅]⁺ |

Synthesis of this compound

This compound is commonly synthesized via the Fischer esterification of 4-methoxybenzoic acid with ethanol (B145695) in the presence of an acid catalyst.[6][7]

Experimental Protocol: Fischer Esterification

Materials:

-

4-Methoxybenzoic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid (or other acid catalyst like p-toluenesulfonic acid)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-methoxybenzoic acid (1.0 equivalent) in an excess of anhydrous ethanol (10-20 equivalents), which also serves as the solvent.[6]

-

Catalyst Addition: With stirring, carefully add a catalytic amount of concentrated sulfuric acid (0.05-0.1 equivalents) to the mixture.[6]

-

Reflux: Attach a reflux condenser and heat the reaction mixture to a gentle reflux (the boiling point of ethanol, approximately 78 °C) using a heating mantle or oil bath.[6]

-

Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[6]

-

Work-up:

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude this compound.[6]

-

Purification: The crude product can be further purified by distillation under reduced pressure if necessary.

Applications in Drug Development

This compound serves as a versatile intermediate in organic synthesis, with potential applications in the pharmaceutical industry.[2] Its structure can be modified to create more complex molecules with desired biological activities.

Role as a Pharmaceutical Intermediate

The ester and methoxy (B1213986) functional groups of this compound provide reactive sites for various chemical transformations, making it a valuable building block in the synthesis of more complex pharmaceutical agents. Benzoic acid derivatives are common scaffolds in medicinal chemistry, and this compound can be a precursor for the synthesis of compounds targeting a range of therapeutic areas.[8]

Antifungal Activity

Studies have suggested that this compound possesses potential antifungal properties.[2] While the specific mechanism of action for this compound has not been extensively elucidated, the antifungal activity of benzoates is generally attributed to their ability to disrupt cellular processes in fungi. It is proposed that in an acidic environment, the undissociated form of the acid can penetrate the fungal cell membrane.[9] Once inside the more neutral cytoplasm, it dissociates, leading to a decrease in intracellular pH. This acidification can inhibit key metabolic enzymes, such as phosphofructokinase, disrupting glycolysis and ultimately leading to growth inhibition.[9]

References

- 1. rsc.org [rsc.org]

- 2. Buy this compound | 94-30-4 [smolecule.com]

- 3. Ethyl 4-hydroxy-3-methoxybenzoate(617-05-0) IR2 [m.chemicalbook.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. rsc.org [rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. athabascau.ca [athabascau.ca]

- 8. srinichem.com [srinichem.com]

- 9. Studies on the mechanism of the antifungal action of benzoate - PMC [pmc.ncbi.nlm.nih.gov]

Ethyl 4-methoxybenzoate molecular formula

An In-Depth Technical Guide to Ethyl 4-Methoxybenzoate (B1229959)

This technical guide provides a comprehensive overview of Ethyl 4-methoxybenzoate (also known as ethyl p-anisate), a compound of interest to researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, spectroscopic data, and a standard synthesis protocol.

This compound is an aromatic ester characterized by a methoxy (B1213986) group at the para position of the benzene (B151609) ring.[1] Its pleasant, fruity-floral, anise-like odor lends to its use in the fragrance and flavor industries.[2] It also serves as a versatile intermediate in organic synthesis for more complex molecules.[2]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₁₀H₁₂O₃ | [1][2][3][4][5][6] |

| Molecular Weight | 180.20 g/mol | [2][3][4][5][6][7] |

| CAS Number | 94-30-4 | [2][3][4][8] |

| Appearance | Colorless to pale yellow oily liquid | [2][8][9] |

| Melting Point | 7-8 °C | [5][8][9][10] |

| Boiling Point | 263-269.5 °C (at 760 mmHg) 142-143 °C (at 12 mmHg) | [1][2][5][8][9][10] |

| Density | ~1.103 g/mL at 25 °C | [1][2][5][9][10] |

| Refractive Index | ~1.524 at 20 °C | [1][5][10] |

| Solubility | Insoluble in water; Soluble in organic solvents and oils | [2] |

| InChI Key | FHUODBDRWMIBQP-UHFFFAOYSA-N | [2][6][11][12][13] |

| SMILES | CCOC(=O)C1=CC=C(C=C1)OC | [2][11][12][13] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information on the hydrogen environments in the molecule.

Table 2: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.95 | Doublet | 2H | Aromatic protons (ortho to -COOEt) |

| ~6.85 | Doublet | 2H | Aromatic protons (ortho to -OCH₃) |

| 4.38 | Quartet | 2H | -OCH₂ CH₃ |

| 3.90 | Singlet | 3H | -OCH₃ |

| 1.39 | Triplet | 3H | -OCH₂CH₃ |

| Note: Specific shift values can vary slightly depending on the solvent and spectrometer frequency. Data is compiled from typical values found in literature.[14] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~2980 | Medium | C-H stretch (aliphatic) |

| ~1715 | Strong | C=O stretch (ester) |

| ~1605, ~1510 | Strong | C=C stretch (aromatic ring) |

| ~1250 | Strong | C-O stretch (ester and ether) |

| ~1170 | Strong | C-O stretch (ether) |

| Note: This table represents characteristic peaks. Full spectra are available in chemical databases.[13] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and aspects of the structure.

Table 4: Key Mass Spectrometry Fragments for this compound

| m/z | Relative Intensity | Fragment |

| 180 | High | [M]⁺ (Molecular Ion) |

| 135 | Very High (Base Peak) | [M - OC₂H₅]⁺ |

| 107 | Medium | [M - COOC₂H₅]⁺ |

| 77 | Medium | [C₆H₅]⁺ |

| Data derived from NIST and PubChem mass spectrometry databases.[6][7] |

Synthesis of this compound

A common and straightforward method for synthesizing this compound is through the Fischer esterification of 4-methoxybenzoic acid with ethanol (B145695) using an acid catalyst.[2]

Experimental Protocol: Fischer Esterification

Materials:

-

4-Methoxybenzoic acid (p-anisic acid)

-

Absolute Ethanol (EtOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (brine)

-

Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Diethyl ether or other suitable extraction solvent

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-methoxybenzoic acid and an excess of absolute ethanol (typically 5-10 molar equivalents).

-

Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours (typically 2-4 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup - Neutralization: After cooling to room temperature, slowly pour the reaction mixture into a separatory funnel containing a saturated solution of sodium bicarbonate to neutralize the unreacted acid and the sulfuric acid catalyst.

-

Extraction: Extract the aqueous layer with diethyl ether (or another suitable organic solvent) two to three times.

-

Washing: Combine the organic layers and wash sequentially with water and then with brine to remove any remaining water-soluble impurities.

-

Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator.

-

Purification: The resulting crude product can be purified by vacuum distillation to yield pure this compound.

Synthesis Workflow Diagram

Caption: Fischer Esterification workflow for this compound.

References

- 1. guidechem.com [guidechem.com]

- 2. Buy this compound | 94-30-4 [smolecule.com]

- 3. This compound | 94-30-4 [chemicalbook.com]

- 4. jnfuturechemical.com [jnfuturechemical.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. Benzoic acid, 4-methoxy-, ethyl ester [webbook.nist.gov]

- 7. Ethyl anisate | C10H12O3 | CID 60979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. 4-Methoxy Benzoic Acid Ethyl Ester | CAS 94-30-4 | Chemical-Suppliers [chemical-suppliers.eu]

- 10. This compound [stenutz.eu]

- 11. This compound(94-30-4) 1H NMR [m.chemicalbook.com]

- 12. This compound(94-30-4) MS [m.chemicalbook.com]

- 13. This compound(94-30-4) IR Spectrum [m.chemicalbook.com]

- 14. rsc.org [rsc.org]

An In-depth Technical Guide to the Physical Properties of Ethyl 4-Methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-methoxybenzoate (B1229959), also known as ethyl p-anisate, is an ester of p-anisic acid and ethanol (B145695). It is a key intermediate in the synthesis of various organic molecules and finds applications in the fragrance, flavor, and pharmaceutical industries. A thorough understanding of its physical properties is paramount for its effective use in research, development, and quality control. This technical guide provides a comprehensive overview of the core physical characteristics of Ethyl 4-methoxybenzoate, complete with detailed experimental protocols and structured data presentation.

Core Physical Properties

The physical properties of this compound are crucial for its handling, purification, and application. These properties are summarized in the table below, followed by detailed methodologies for their determination.

Data Presentation: Quantitative Physical Properties

| Physical Property | Value | Units |

| Molecular Formula | C₁₀H₁₂O₃ | |

| Molecular Weight | 180.20 | g/mol |

| Melting Point | 7 - 8 | °C |

| Boiling Point | 263 | °C (at 760 mmHg) |

| 142 - 143 | °C (at 12 torr) | |

| Density | 1.103 | g/mL (at 25 °C) |

| Refractive Index (n_D²⁰) | 1.524 - 1.526 | |

| Solubility in Water | Insoluble | |

| Solubility in Organic Solvents | Soluble in ethanol and ether | |

| Appearance | Colorless to pale yellow liquid | |

| Odor | Pleasant, fruity, anise-like |

Experimental Protocols

The following sections detail the standard laboratory procedures for determining the key physical properties of this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. For this compound, which has a low melting point, the determination requires careful cooling and observation.

Methodology:

-

Sample Preparation: A small amount of solid this compound is introduced into a capillary tube, which is then sealed at one end.

-

Apparatus: A calibrated melting point apparatus is used. The capillary tube containing the sample is placed in the heating block of the apparatus.

-

Heating: The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) as it approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow (0.5-1 °C).

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Methodology:

-

Apparatus Setup: A small quantity of this compound is placed in a test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid.

-

Heating: The test tube is gently heated in a heating bath (e.g., an oil bath).

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heating is continued until a steady stream of bubbles is observed.

-

Recording: The heat source is then removed, and the liquid is allowed to cool. The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point. For measurements at reduced pressure, a vacuum distillation setup is employed.

Density Measurement

Density is the mass per unit volume of a substance.

Methodology:

-

Apparatus: A pycnometer (a small glass flask with a precise volume) is used for accurate density determination.

-

Measurement:

-

The pycnometer is first weighed empty.

-

It is then filled with distilled water of a known temperature and weighed again to determine the volume of the pycnometer.

-

The pycnometer is dried and then filled with this compound at the same temperature and weighed.

-

-

Calculation: The density is calculated by dividing the mass of the this compound by the volume of the pycnometer.

Refractive Index Measurement

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material.

Methodology:

-

Apparatus: An Abbe refractometer is commonly used for this measurement.

-

Procedure:

-

A few drops of this compound are placed on the prism of the refractometer.

-

The prism is closed, and the light source is adjusted.

-

The refractometer is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

-

The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.

-

Solubility Determination

Solubility provides insights into the polarity of a molecule and its suitability for various solvent systems.

Methodology:

-

Qualitative Assessment:

-

A small amount of this compound (e.g., 50 mg) is added to a test tube containing a small volume (e.g., 1 mL) of the solvent (water, ethanol, ether, etc.).

-

The mixture is agitated, and the dissolution is observed. The compound is classified as soluble, partially soluble, or insoluble.

-

-

Quantitative Assessment:

-

A saturated solution of this compound is prepared in a specific solvent at a given temperature.

-

A known volume of the saturated solution is carefully evaporated to dryness.

-

The mass of the remaining solute is measured, and the solubility is calculated in terms of g/100 mL or mol/L.

-

Mandatory Visualization

The following diagram illustrates the logical relationship between the fundamental molecular properties of this compound and its macroscopic physical properties.

Ethyl 4-methoxybenzoate chemical properties

An In-depth Technical Guide to the Chemical Properties of Ethyl 4-methoxybenzoate (B1229959)

Introduction

Ethyl 4-methoxybenzoate, also known by synonyms such as ethyl p-anisate and 4-methoxybenzoic acid ethyl ester, is an aromatic ester with the chemical formula C10H12O3.[1] It is a colorless to pale yellow liquid at room temperature, recognized for its sweet, fruity, and anise-like odor.[2][3] This compound is utilized in the flavor and fragrance industries and serves as a versatile starting material in various chemical syntheses.[1][2] This technical guide provides a comprehensive overview of its chemical and physical properties, experimental protocols for its synthesis, and key spectral data for its characterization.

Chemical and Physical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C10H12O3 | [1][4] |

| Molecular Weight | 180.20 g/mol | [1][5][6] |

| CAS Number | 94-30-4 | [1][7] |

| Appearance | Colorless to pale yellow liquid | [1][2][6] |

| Odor | Sweet, fruity, anise-like | [2] |

| Melting Point | 7-8 °C | [2][5][6][7] |

| Boiling Point | 263-270 °C at 760 mmHg; 142-143 °C at 12 mmHg | [5][6][7] |

| Density | Approximately 1.103 - 1.106 g/mL at 20-25 °C | [2][8] |

| Refractive Index (n20/D) | 1.522 - 1.528 | [2][5][7] |

| Solubility | Insoluble in water; soluble in organic solvents and oils. Miscible with ethanol (B145695). | [1][5][8] |

| Flash Point | >106.1 °C (>230 °F) | [2][8][9] |

| LogP | 2.8 | [2][10] |

Spectral Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy (B1213986) group protons, and the ethyl group protons (a quartet for the -CH2- and a triplet for the -CH3).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct peaks for the carbonyl carbon of the ester, the aromatic carbons (including the ipso-carbons attached to the ester and methoxy groups), the methoxy carbon, and the two carbons of the ethyl group.

-

IR (Infrared) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the C=O (ester) stretching vibration, typically around 1710-1730 cm⁻¹. Other significant peaks include C-O stretching vibrations for the ester and ether linkages, and C-H stretching for the aromatic and aliphatic groups.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M+) at m/z = 180, corresponding to the molecular weight of the compound.

Reactivity and Chemical Behavior

-

Stability: this compound is stable under normal laboratory conditions.[6]

-

Reactivity:

-

Incompatibilities: It should be kept away from strong oxidizing agents.[6]

-

Hazardous Reactions: Hazardous polymerization does not occur.[6]

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes a general laboratory procedure for the synthesis of this compound from 4-methoxybenzoic acid and ethanol using an acid catalyst.

Materials:

-

4-methoxybenzoic acid (p-anisic acid)

-

Absolute ethanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Diethyl ether or dichloromethane (B109758) (for extraction)

Procedure:

-

Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, combine 4-methoxybenzoic acid and an excess of absolute ethanol (e.g., 5-10 molar equivalents).

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (a few drops to ~0.1 equivalents) to the mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain the reflux for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in an organic solvent like diethyl ether.

-

Transfer the solution to a separatory funnel and wash it sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and then remove the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation to yield a pure, colorless to pale yellow liquid.

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis of this compound and a logical breakdown of its chemical properties.

Caption: A generalized workflow for the synthesis and purification of this compound.

Caption: Classification of the key properties of this compound.

References

- 1. Buy this compound | 94-30-4 [smolecule.com]

- 2. This compound | 94-30-4 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. jnfuturechemical.com [jnfuturechemical.com]

- 5. Ethyl anisate | C10H12O3 | CID 60979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. echemi.com [echemi.com]

- 9. guidechem.com [guidechem.com]

- 10. CID 56946103 | C10H12O3 | CID 56946103 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Boiling Point of Ethyl 4-methoxybenzoate

This technical guide provides a comprehensive overview of the physicochemical properties of ethyl 4-methoxybenzoate (B1229959), with a primary focus on its boiling point. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document outlines the key physical constants, detailed experimental protocols for boiling point determination, and a logical workflow for this experimental process.

Physicochemical Properties of Ethyl 4-methoxybenzoate

This compound, also known as ethyl p-anisate, is an ester with a pleasant, sweet odor.[1] It is commonly used in fragrance and flavor industries and as a laboratory chemical.[1][2] At room temperature, it exists as a clear, colorless to yellow liquid.[1][3]

Data Presentation: Summary of Quantitative Data

The following table summarizes the key physical and chemical properties of this compound for easy reference and comparison.

| Property | Value | Source(s) |

| Boiling Point | 263-270 °C at 760 mmHg | [2][3][4] |

| 142-143 °C at 12 mmHg | [1][5][6] | |

| Melting Point | 7-8 °C | [1][2][3][4][5][6][7] |

| Density | 1.103 - 1.1047 g/mL at 25 °C | [1][3][4][7] |

| Molecular Weight | 180.20 g/mol | [2][3][5] |

| Refractive Index (n20/D) | 1.524 - 1.526 | [4][5][6][7] |

| Molecular Formula | C₁₀H₁₂O₃ | [2][3][5] |

| Flash Point | >230 °F (>110 °C) | [3] |

| CAS Number | 94-30-4 | [1][2][3][4][5][6] |

Experimental Protocols for Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[8] Accurate determination of the boiling point is crucial for the characterization and purity assessment of a compound. Two common methods for determining the boiling point of a liquid like this compound are Simple Distillation and the Micro-Boiling Point (Thiele Tube) Method.

2.1. Simple Distillation Method

This method is suitable when a sufficient quantity (typically >5 mL) of the sample is available.[8] It involves heating the liquid to its boiling point and then condensing the vapor.[9]

Apparatus:

-

Round-bottom flask

-

Distillation head (still head) with a thermometer port

-

Thermometer

-

Condenser

-

Receiving flask

-

Heating mantle or oil bath

-

Boiling chips or magnetic stirrer

-

Clamps and stands

Procedure:

-

Place approximately 10-15 mL of this compound into the round-bottom flask.

-

Add a few boiling chips or a magnetic stir bar to ensure smooth boiling.

-

Assemble the distillation apparatus as shown in the standard laboratory setup. Ensure all joints are securely clamped.

-

Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

-

Begin circulating cold water through the condenser.

-

Gently heat the round-bottom flask using the heating mantle.

-

Observe the temperature as the liquid begins to boil and the vapor rises into the distillation head.

-

Record the temperature when the vapor is condensing on the thermometer bulb and a steady stream of distillate is being collected in the receiving flask. This stable temperature is the boiling point.[9]

-

It is also recommended to record the barometric pressure to ensure accuracy, as boiling point varies with pressure.[8]

2.2. Micro-Boiling Point Method (Thiele Tube)

This method is ideal when only a small amount of the sample is available (a few milliliters).[10]

Apparatus:

-

Thiele tube

-

High-boiling point mineral oil

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Bunsen burner or other heat source

-

Rubber band or wire to attach the test tube to the thermometer

Procedure:

-

Seal one end of a capillary tube by heating it in a flame.[11]

-

Add a small amount (a few drops) of this compound to the small test tube.

-

Place the sealed capillary tube, open end down, into the test tube containing the liquid.

-

Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Place the assembly into the Thiele tube containing mineral oil, making sure the rubber band is not submerged in the oil.

-

Gently heat the side arm of the Thiele tube with a small flame.[10]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[10]

-

Continue heating until a rapid and continuous stream of bubbles is observed, then remove the heat.

-

The liquid will begin to cool, and the stream of bubbles will slow down and eventually stop.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[10]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the boiling point of this compound using the simple distillation method.

Caption: Workflow for Boiling Point Determination by Simple Distillation.

References

- 1. fishersci.com [fishersci.com]

- 2. Ethyl anisate | C10H12O3 | CID 60979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Methoxy Benzoic Acid Ethyl Ester | CAS 94-30-4 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. jnfuturechemical.com [jnfuturechemical.com]

- 5. Page loading... [guidechem.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. This compound [stenutz.eu]

- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 9. vernier.com [vernier.com]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. byjus.com [byjus.com]

An In-depth Technical Guide to the Core Properties of Ethyl 4-methoxybenzoate

This technical guide provides a comprehensive overview of the physical and chemical properties of ethyl 4-methoxybenzoate (B1229959), with a primary focus on its density. It is intended for researchers, scientists, and professionals in drug development who require detailed information for their work. This document includes a summary of key quantitative data, detailed experimental protocols for density determination, and a workflow diagram for quality control processes.

Core Properties of Ethyl 4-methoxybenzoate

This compound, also known as ethyl p-anisate, is an ester with the chemical formula C₁₀H₁₂O₃.[1][2][3] It is a colorless to clear yellow liquid at room temperature and possesses a characteristic sweet, fruity, and anise-like odor.[1][4] This compound is utilized in flavors and fragrances and is found naturally in some fruits like feijoa.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Density | 1.103 g/mL at 25 °C | [1][3][5] |

| 1.1 g/mL | [2][6] | |

| 1.1047 (Specific Gravity) | [4] | |

| 1.106 g/cm³ at 16.5 °C | [7] | |

| Molecular Weight | 180.2 g/mol | [1][3][5][8] |

| Melting Point | 7.0 - 8.0 °C (44.6 - 46.4 °F) | [1][3][4][5][6] |

| Boiling Point | 263 °C (lit.) | [1][3][5] |

| 142 - 143 °C at 12 mmHg | [2][4][6] | |

| Solubility | Slightly soluble in water. | [4] |

| Soluble in organic solvents and oils. | [7] | |

| Refractive Index | 1.524 (n20/D) | [1][3] |

| 1.524 - 1.526 | [2] | |

| 1.5260 | [6] | |

| Flash Point | >230 °F (>110 °C) | [1][3][5] |

| Appearance | Clear yellow liquid. | [1][4][5] |

Experimental Protocols for Density Determination

The density of a liquid is a fundamental physical property that can be determined through various established methods. Below are detailed protocols for two common and reliable techniques for measuring the density of this compound in a laboratory setting.

2.1. Method 1: Density Determination using a Pycnometer

A pycnometer is a flask with a specific, accurately known volume, designed for the precise measurement of liquid density.[9]

-

Apparatus:

-

Pycnometer (e.g., 10 mL or 25 mL)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermometer

-

Water bath or incubator for temperature control

-

This compound sample

-

Distilled water (for calibration)

-

Acetone (B3395972) (for cleaning and drying)

-

-

Procedure:

-

Cleaning and Drying: Thoroughly clean the pycnometer and its stopper with a suitable solvent like acetone and ensure it is completely dry.

-

Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer with its stopper on the analytical balance. Record this mass as m₁.

-

Calibration with Distilled Water: Fill the pycnometer with distilled water, ensuring no air bubbles are trapped. Insert the stopper, allowing excess water to escape through the capillary.

-

Temperature Equilibration: Place the filled pycnometer in a water bath set to a specific temperature (e.g., 25 °C) and allow it to equilibrate for at least 20 minutes.

-

Mass of Pycnometer with Water: Remove the pycnometer from the bath, carefully wipe the exterior dry, and weigh it. Record this mass as m₂.

-

Density of Water: Look up the density of water (ρ_water) at the recorded temperature from a standard reference table.

-

Volume of Pycnometer Calculation: The volume of the pycnometer (V) can be calculated using the formula: V = (m₂ - m₁) / ρ_water

-

Measurement with this compound: Empty and dry the pycnometer. Fill it with the this compound sample, following the same procedure as with water (steps 3-5). Record the mass of the pycnometer filled with the sample as m₃.

-

Density Calculation: The density of the this compound (ρ_sample) is calculated as: ρ_sample = (m₃ - m₁) / V

-

2.2. Method 2: Density Determination using the Displacement Principle (Archimedes' Principle)

This method involves measuring the apparent loss in weight of a submerged object of a known volume.[9]

-

Apparatus:

-

Analytical balance with a hook for below-balance weighing

-

A solid sinker of known volume (e.g., a glass plummet)

-

Beaker

-

Thermometer

-

This compound sample

-

-

Procedure:

-

Mass of Sinker in Air: Weigh the sinker in the air. Record this mass as m_air.

-

Submerging the Sinker: Place a beaker containing this compound on the balance platform (if using a top-loading balance with a hook) or suspend the sinker from the hook so it is fully submerged in the liquid in a beaker placed below the balance. Ensure the sinker does not touch the sides or bottom of the beaker.

-

Mass of Sinker in Liquid: Record the apparent mass of the submerged sinker as m_liquid.

-

Density Calculation: The density of the this compound (ρ_liquid) can be determined using the formula: ρ_liquid = ((m_air - m_liquid) / V_sinker) where V_sinker is the known volume of the sinker.

-

Quality Control Workflow for this compound

The following diagram illustrates a typical workflow for the quality control of incoming batches of this compound in a research or manufacturing setting, where density measurement is a key identity and purity check.

Caption: Quality Control Workflow for this compound.

References

- 1. This compound | 94-30-4 [chemicalbook.com]

- 2. guidechem.com [guidechem.com]

- 3. jnfuturechemical.com [jnfuturechemical.com]

- 4. fishersci.com [fishersci.com]

- 5. 4-Methoxy Benzoic Acid Ethyl Ester | CAS 94-30-4 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. echemi.com [echemi.com]

- 8. Ethyl anisate | C10H12O3 | CID 60979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. mt.com [mt.com]

Ethyl 4-Methoxybenzoate: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of ethyl 4-methoxybenzoate (B1229959) (also known as ethyl p-anisate) in organic solvents. Due to a lack of extensive published quantitative data on the solubility of ethyl 4-methoxybenzoate in a wide range of organic solvents, this document focuses on providing qualitative solubility information, its physicochemical properties, and a detailed experimental protocol for determining its solubility. This guide is intended to be a valuable resource for researchers and professionals working with this compound in various applications, including drug development, formulation, and chemical synthesis.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂O₃ | [1][2] |

| Molecular Weight | 180.20 g/mol | [1][2] |

| CAS Number | 94-30-4 | [2][3] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Melting Point | 7-8 °C | [3] |

| Boiling Point | 263 °C (at 760 mmHg) | [2] |

| Density | 1.103 g/mL at 25 °C | [2] |

| Water Solubility | Estimated at 489.9 mg/L at 25 °C | [4] |

| LogP (o/w) | 2.801 (estimated) | [4] |

Solubility Profile

Qualitative Solubility in Organic Solvents

This compound is generally described as being soluble in most common organic solvents and oils, while it is insoluble in water.[1][5] It is also reported to be miscible with ethanol (B145695) at room temperature.[1][5] Based on the principle of "like dissolves like," its solubility is expected to be higher in solvents with similar polarity. As an ester with both polar (ester and methoxy (B1213986) groups) and non-polar (benzene ring and ethyl group) characteristics, it is anticipated to be soluble in a range of solvents including alcohols, ethers, esters, ketones, and chlorinated solvents.

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in g/100 mL or mole fraction at various temperatures) for this compound in a diverse range of organic solvents. The only quantitative value found was an estimated solubility in water.

| Solvent | Temperature (°C) | Solubility | Reference |

| Water | 25 | 489.9 mg/L (estimated) | [4] |

The lack of readily available data highlights the need for experimental determination of the solubility of this compound in solvents relevant to specific applications.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent using the isothermal shake-flask method followed by gravimetric analysis. This protocol is adapted from established methods for similar organic compounds.

Materials

-

This compound (high purity, >99%)

-

Selected organic solvent (analytical grade)

-

Shaker water bath or incubator shaker with temperature control

-

Analytical balance (readable to ±0.1 mg)

-

Glass vials with screw caps

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE)

-

Syringes

-

Pipettes

-

Oven

Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials.

-

Add a known volume or mass of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker water bath set to the desired constant temperature.

-

Agitate the vials for a predetermined period (e.g., 24, 48, or 72 hours) to ensure that equilibrium is reached. The time to reach equilibrium should be determined by preliminary experiments where the concentration of the solute in the solution is measured at different time points until it remains constant.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, stop the agitation and allow the vials to stand undisturbed in the water bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe to the experimental temperature.

-

Immediately filter the solution through a syringe filter into a pre-weighed, clean, and dry vial. This step is crucial to remove any undissolved microparticles.

-

-

Gravimetric Analysis:

-

Weigh the vial containing the filtered saturated solution to determine the mass of the solution.

-

Place the vial in an oven at a temperature sufficient to evaporate the solvent completely without causing degradation of the this compound (a temperature below its boiling point is recommended, e.g., 60-80 °C).

-

Periodically remove the vial from the oven and weigh it until a constant mass is achieved, indicating that all the solvent has evaporated.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final constant mass of the vial minus the initial mass of the empty vial.

-

The mass of the solvent is the mass of the saturated solution minus the mass of the dissolved this compound.

-

The solubility can then be expressed in various units, such as grams of solute per 100 grams of solvent ( g/100g ), grams of solute per 100 mL of solvent (g/100mL), or mole fraction (χ).

Mole Fraction Calculation:

-

χ = (moles of solute) / (moles of solute + moles of solvent)

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Caption: Workflow for the determination of this compound solubility.

Logical Relationship of Solubility Factors

The solubility of this compound is influenced by several interrelated factors.

Caption: Factors influencing the solubility of this compound.

Conclusion

References

Ethyl 4-Methoxybenzoate: A Comprehensive Technical Guide to its Natural Occurrence in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-methoxybenzoate (B1229959), also known as ethyl p-anisate, is an aromatic ester that contributes to the characteristic scent of various plants. This technical guide provides an in-depth overview of the natural occurrence of ethyl 4-methoxybenzoate in the plant kingdom. It summarizes the available qualitative and quantitative data, details the common experimental protocols for its extraction and identification, and outlines its proposed biosynthetic pathway. This document is intended to be a valuable resource for researchers in the fields of phytochemistry, natural product chemistry, and drug discovery.

Natural Occurrence of this compound

This compound has been identified as a volatile constituent in a variety of plant species, contributing to their unique aroma profiles. Its presence has been reported in fruits and flowers, suggesting a role in attracting pollinators and seed dispersers. While its distribution is not as widespread as some other aromatic compounds, it is a significant component of the scent of several well-known plants.

The following table summarizes the plant species in which this compound has been reported. It is important to note that quantitative data is often limited and can vary significantly based on the plant variety, geographical location, stage of maturity, and the analytical methods employed.

| Plant Species | Common Name | Plant Part | Reference(s) |

| Acca sellowiana | Feijoa, Pineapple Guava | Fruit | [1] |

| Psidium guajava | Guava | Fruit | [2][3] |

| Prunus domestica | Plum | Fruit | [2][3] |

| Averrhoa carambola | Starfruit | Fruit | [3] |

| Acacia farnesiana | Sweet Acacia, Cassie | Flowers | [4] |

| Corydalis cava | Hollowroot | Flowers | [5] |

Note: The presence of this compound in rum and white wine is due to the fermentation of plant-derived materials.[2][3]

Experimental Protocols

The identification and quantification of this compound in plant matrices typically involve the extraction of volatile compounds followed by chromatographic and spectrometric analysis. The following sections detail a generalized workflow and specific experimental protocols based on methodologies reported in the scientific literature.

General Experimental Workflow

The process of analyzing this compound in plants can be broken down into several key stages, from sample preparation to data analysis.

Extraction of Volatile Compounds

The choice of extraction method is critical and depends on the nature of the plant material and the volatility of the target compound.

2.2.1. Hydrodistillation

This technique is commonly used for extracting essential oils from aromatic plants.

-

Apparatus: Clevenger-type apparatus.

-

Procedure:

-

A known quantity of fresh or dried plant material (e.g., 100 g of flowers) is placed in a round-bottom flask with a sufficient volume of distilled water.

-

The mixture is heated to boiling. The steam, carrying the volatile compounds, rises and is condensed in a condenser.

-

The condensed liquid, a mixture of water and essential oil, is collected in a graduated tube where the oil separates from the water.

-

The essential oil fraction is collected, dried over anhydrous sodium sulfate, and stored in a sealed vial at a low temperature (e.g., 4°C) until analysis.

-

2.2.2. Solvent Extraction

This method is suitable for extracting a broader range of volatile and semi-volatile compounds.

-

Solvents: Dichloromethane, hexane, or ethyl acetate (B1210297) are commonly used.

-

Procedure:

-

A known amount of finely ground plant material is macerated with the chosen solvent for a specified period (e.g., 24 hours) at room temperature.

-

The mixture is then filtered to separate the extract from the solid plant material.

-

The solvent is carefully evaporated under reduced pressure using a rotary evaporator to obtain a concentrated extract.

-

The extract is then redissolved in a small volume of a suitable solvent for GC-MS analysis.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the most common analytical technique for the separation, identification, and quantification of volatile compounds like this compound.

-

Gas Chromatograph (GC):

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5MS) is typically used.

-

Carrier Gas: Helium is the most common carrier gas.

-

Oven Temperature Program: A temperature gradient is employed to separate compounds based on their boiling points. A typical program might start at a low temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 240°C) at a controlled rate.

-

Injector: Split or splitless injection is used depending on the concentration of the sample.

-

-

Mass Spectrometer (MS):

-

Ionization: Electron Impact (EI) ionization at 70 eV is standard.

-

Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.

-

Data Acquisition: The mass spectrometer is set to scan a specific mass range (e.g., m/z 40-500).

-

Compound Identification and Quantification

-

Identification: The identification of this compound is achieved by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with those of an authentic standard. The mass spectrum is also compared with entries in mass spectral libraries such as NIST and Wiley.

-

Quantification: The concentration of this compound can be determined using either an internal or external standard method. A calibration curve is generated by analyzing a series of standard solutions of known concentrations. The peak area of this compound in the sample is then used to calculate its concentration based on the calibration curve.

Biosynthesis of this compound

The direct enzymatic synthesis of this compound in plants has not been extensively studied. However, its biosynthesis is proposed to proceed through the formation of its precursor, p-anisic acid (4-methoxybenzoic acid). The biosynthesis of p-anisic acid is linked to the phenylpropanoid pathway, a major route for the production of a wide variety of secondary metabolites in plants.

A plausible biosynthetic pathway starts from the amino acid L-phenylalanine and proceeds through several enzymatic steps to yield p-anisic acid. The final step would involve the esterification of p-anisic acid with ethanol (B145695).

Key Enzymes in the Pathway:

-

PAL (Phenylalanine Ammonia-Lyase): Catalyzes the deamination of L-phenylalanine to form cinnamic acid.

-

C4H (Cinnamate 4-Hydroxylase): A cytochrome P450 enzyme that hydroxylates cinnamic acid to produce p-coumaric acid.

The subsequent steps leading to anethole from p-coumaric acid involve a series of reductions and other modifications. The oxidation of anethole to p-anisaldehyde and then to p-anisic acid has been demonstrated chemically and is a plausible biological transformation.[6] The final esterification step with ethanol to form this compound would be catalyzed by an uncharacterized esterase or acyltransferase.

Conclusion

This compound is a naturally occurring aromatic ester found in a select number of plant species, where it plays a role in their characteristic aroma. While its presence has been qualitatively confirmed in several fruits and flowers, there is a need for more comprehensive quantitative studies to understand the factors influencing its concentration in different plants. The analytical methods for its detection are well-established, primarily relying on GC-MS. The proposed biosynthetic pathway, originating from the phenylpropanoid pathway, provides a framework for further investigation into the enzymatic machinery responsible for its production in plants. This technical guide serves as a foundational resource for researchers interested in the phytochemistry and potential applications of this compound.

References

- 1. Ethyl anisate | C10H12O3 | CID 60979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ethyl para-anisate, 94-30-4 [thegoodscentscompany.com]

- 3. This compound | 94-30-4 [chemicalbook.com]

- 4. Plant Compound: this compound | C10H12O3) [pherobase.com]

- 5. The Pherobase Floral Compound: this compound (C10H12O3) [pherobase.com]

- 6. p-Anisic acid - Wikipedia [en.wikipedia.org]

Spectroscopic Analysis of Ethyl 4-Methoxybenzoate: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for ethyl 4-methoxybenzoate (B1229959) (CAS No. 94-30-4), a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and fragrances. This document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the methodologies for their acquisition.

Data Summary

The following tables summarize the key spectroscopic data for ethyl 4-methoxybenzoate, facilitating easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.01 | d | 2H | Aromatic protons (ortho to -COOEt) |

| 6.92 | d | 2H | Aromatic protons (ortho to -OCH₃) |

| 4.36 | q | 2H | -OCH₂CH₃ |

| 3.85 | s | 3H | -OCH₃ |

| 1.39 | t | 3H | -OCH₂CH₃ |

Source: Data synthesized from multiple chemical database entries.[1][2]

Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 166.4 | C=O (Ester) |

| 163.3 | Aromatic C-OCH₃ |

| 131.5 | Aromatic CH (ortho to -COOEt) |

| 122.7 | Aromatic C-COOEt |

| 113.6 | Aromatic CH (ortho to -OCH₃) |

| 60.7 | -OCH₂CH₃ |

| 55.4 | -OCH₃ |

| 14.3 | -OCH₂CH₃ |

Source: Data synthesized from multiple chemical database entries.[3][4]

Infrared (IR) Spectroscopy

Table 3: Principal IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1725 | Strong | C=O stretch (aromatic ester)[5] |

| ~1600-1585 | Medium-Strong | C=C stretch (aromatic ring)[6] |

| ~1500-1400 | Medium-Strong | C=C stretch (aromatic ring)[6] |

| ~1280 | Strong | Asymmetric C-O-C stretch (ester)[5] |

| ~1100 | Strong | Symmetric O-C-C stretch (ester)[5] |

| 3100-3000 | Medium | =C-H stretch (aromatic)[6] |

Note: The "Rule of Three" for esters highlights the characteristic strong peaks around 1700, 1200, and 1100 cm⁻¹.[5][7]

Mass Spectrometry (MS)

Table 4: Key Mass Spectrometry Fragmentation Data for this compound

| m/z | Relative Abundance | Assignment |

| 180 | Moderate | [M]⁺ (Molecular ion)[8][9] |

| 152 | Moderate | [M - C₂H₄]⁺ |

| 135 | High | [M - OC₂H₅]⁺ (Base Peak)[8][9] |

| 107 | Low | [M - COOC₂H₅]⁺ |

| 92 | Low | [C₆H₄O]⁺ |

| 77 | Moderate | [C₆H₅]⁺[9] |

Source: Data compiled from the NIST Mass Spectrometry Data Center and other chemical databases.[8][9][10][11] The molecular weight of this compound is 180.20 g/mol .[10][11][12]

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

-

Sample Weighing: For ¹H NMR, accurately weigh 5-25 mg of this compound. For ¹³C NMR, a higher concentration of 50-100 mg is recommended.[4][13]

-

Solvent Selection: Use approximately 0.6-0.7 mL of a suitable deuterated solvent. Deuterated chloroform (B151607) (CDCl₃) is a common choice for nonpolar organic compounds like this compound.[4][13]

-

Dissolution: Ensure the sample is completely dissolved in the solvent. Gentle vortexing or sonication can be used to aid dissolution.[4][13]

-

Transfer: Carefully transfer the solution into a clean 5 mm NMR tube to a height of 4-5 cm.[13]

Data Acquisition:

-

Spectrometer Setup: The NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.[2][14]

-

Locking and Shimming: The spectrometer's magnetic field is locked onto the deuterium (B1214612) signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to enhance spectral resolution.[13]

-

Acquisition Parameters: For a standard ¹H NMR spectrum, a single-pulse experiment is typically used. For ¹³C NMR, proton decoupling is employed to simplify the spectrum and improve the signal-to-noise ratio.[4]

IR Spectroscopy

Sample Preparation: For liquid samples like this compound, the spectrum can be obtained directly as a neat liquid. This is often done by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin capillary film.[15]

Data Acquisition:

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Background Scan: A background spectrum of the empty sample holder (or the KBr/NaCl plates) is recorded.

-

Sample Scan: The prepared sample is placed in the spectrometer, and the spectrum is recorded, typically over a range of 4000-400 cm⁻¹. The instrument software automatically subtracts the background spectrum.

Mass Spectrometry

Sample Introduction and Ionization:

-

Introduction: For a volatile liquid like this compound, the sample can be introduced into the ion source via a heated reservoir or direct injection into a gas chromatograph (GC) coupled to the mass spectrometer.[16][17]

-

Ionization: Electron Ionization (EI) is a common method for small organic molecules. In this process, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion ([M]⁺).[16][17][18]

Mass Analysis and Detection:

-

Fragmentation: The molecular ion, being unstable, often fragments into smaller, positively charged ions and neutral radicals.[16][17]

-

Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their mass-to-charge ratio (m/z).[17][18]

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.[16][17]

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Logical workflow for the spectroscopic analysis of this compound.

References

- 1. This compound(94-30-4) 1H NMR [m.chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. This compound(94-30-4) 13C NMR spectrum [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. This compound(94-30-4) MS [m.chemicalbook.com]

- 9. Ethyl anisate | C10H12O3 | CID 60979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Benzoic acid, 4-methoxy-, ethyl ester [webbook.nist.gov]

- 11. Benzoic acid, 4-methoxy-, ethyl ester [webbook.nist.gov]

- 12. chemsynthesis.com [chemsynthesis.com]

- 13. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 14. rsc.org [rsc.org]

- 15. Ethyl 4-ethoxybenzoate | C11H14O3 | CID 90232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Mass Spectrometry [www2.chemistry.msu.edu]

- 18. m.youtube.com [m.youtube.com]

The Elusive Crystal Structure of Ethyl 4-Methoxybenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Ethyl 4-methoxybenzoate (B1229959), also known as ethyl p-anisate, is an organic compound with the chemical formula C₁₀H₁₂O₃.[1][2][3][4][5] It is a colorless to pale yellow liquid at room temperature with a characteristic sweet, fruity, and anise-like odor.[1] This aromatic ester finds applications in the fragrance and flavor industries and serves as a versatile building block in the synthesis of more complex molecules, including pharmaceuticals. Given its importance, a thorough understanding of its solid-state properties, particularly its crystal structure, is of significant interest for polymorphism screening, formulation development, and computational modeling.

This guide summarizes the available data for ethyl 4-methoxybenzoate and addresses the current gap in publicly available crystallographic information.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is crucial for its handling, processing, and application in various experimental and industrial settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₂O₃ | [1][2][3][4][5] |

| Molecular Weight | 180.20 g/mol | [1][2][3][4][5] |

| CAS Number | 94-30-4 | [1][2][5][6] |

| Appearance | White to off-white crystalline solid or clear liquid | [1][7] |

| Melting Point | 7-8 °C | [1][6] |

| Boiling Point | 142-143 °C at 12 mmHg | [6] |

| Density | 1.1 g/mL | [6] |

| Refractive Index | 1.524 - 1.526 | [6] |

| Solubility | Insoluble in water; soluble in organic solvents | [4] |

Synthesis of this compound

The most common method for the synthesis of this compound is the Fischer esterification of 4-methoxybenzoic acid (anisic acid) with ethanol (B145695) in the presence of an acid catalyst.[7]

Experimental Protocol: Fischer Esterification

Materials:

-

4-Methoxybenzoic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution (5%)

-

Anhydrous magnesium sulfate

-

Distillation apparatus

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

A mixture of 4-methoxybenzoic acid and an excess of anhydrous ethanol is placed in a round-bottom flask.

-

A catalytic amount of concentrated sulfuric acid is slowly added to the mixture.

-

The reaction mixture is heated under reflux for several hours to drive the equilibrium towards the ester product.

-

After cooling, the excess ethanol is removed by rotary evaporation.

-

The residue is dissolved in a suitable organic solvent (e.g., diethyl ether) and washed with water, followed by a 5% sodium bicarbonate solution to neutralize the acidic catalyst, and finally with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.

-

The crude this compound can be purified by vacuum distillation.

Synthesis Workflow

The logical workflow for the synthesis and purification of this compound is depicted in the following diagram.

Caption: Synthesis and purification workflow for this compound.

Crystal Structure Analysis: The Case of Ethyl 4-[(4-methylbenzyl)oxy]benzoate

As of the time of this writing, a definitive crystal structure of this compound is not publicly available. However, the crystal structure of the closely related compound, ethyl 4-[(4-methylbenzyl)oxy]benzoate (C₁₇H₁₈O₃), has been determined and provides valuable insight into the potential solid-state packing and conformation of similar benzoate (B1203000) esters.[8]

The title compound, C₁₇H₁₈O₃, crystallizes with three molecules in the asymmetric unit. These molecules exhibit conformational differences in the ethoxy group and the relative orientation of the two phenyl rings.[8] The crystal packing is stabilized by weak C—H⋯π interactions.[8]

Crystallographic Data for Ethyl 4-[(4-methylbenzyl)oxy]benzoate

The crystallographic data for ethyl 4-[(4-methylbenzyl)oxy]benzoate is summarized in Table 2.

| Parameter | Value | Reference |

| Chemical Formula | C₁₇H₁₈O₃ | [8] |

| Formula Weight | 270.32 | [8] |

| Crystal System | Triclinic | [8] |

| Space Group | P-1 | [8] |

| a (Å) | 9.876(2) | [8] |

| b (Å) | 15.432(3) | [8] |

| c (Å) | 19.543(4) | [8] |

| α (°) | 89.98(1) | [8] |

| β (°) | 80.01(1) | [8] |

| γ (°) | 72.54(1) | [8] |

| Volume (ų) | 2780.9(9) | [8] |

| Z | 6 | [8] |

| Temperature (K) | 293 | [8] |

Experimental Protocol: Synthesis and Crystallization of Ethyl 4-[(4-methylbenzyl)oxy]benzoate

Synthesis:

-

A mixture of ethyl 4-hydroxybenzoate (B8730719) (52.65 mmol) and 4-methylbenzylbromide (52.68 mmol) in 100 ml of acetone (B3395972) was refluxed for 14 hours over anhydrous potassium carbonate (20 g).[8]

-

The solvent was removed under vacuum.[8]

-

The resulting solid was dissolved in water and extracted with dichloromethane (B109758).[8]

Crystallization:

-

The dichloromethane extract was left overnight.[8]

-

Colorless, needle-shaped crystals formed, which were then filtered, washed, and dried over silica (B1680970) gel in a desiccator.[8]

Structure Refinement Workflow

The general workflow for single-crystal X-ray structure refinement is outlined below.

Caption: A generalized workflow for single-crystal X-ray structure determination.

Conclusion